molecular formula C7H16N2 B11756195 (3S,6S)-1,6-Dimethylpiperidin-3-amine

(3S,6S)-1,6-Dimethylpiperidin-3-amine

Cat. No.: B11756195
M. Wt: 128.22 g/mol
InChI Key: LTXJSFOJLSNNLC-BQBZGAKWSA-N
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Description

(3S,6S)-1,6-Dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of two methyl groups and an amine group in specific positions on the piperidine ring gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S)-1,6-Dimethylpiperidin-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile can yield the desired product . Another method involves the self-condensation of L-asparagine methyl ester at room temperature . These methods ensure the production of optically pure this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production. Advanced techniques such as continuous flow synthesis may also be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3S,6S)-1,6-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to the formation of various substituted piperidine derivatives.

Scientific Research Applications

(3S,6S)-1,6-Dimethylpiperidin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (3S,6S)-1,6-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,6S)-1,6-Dimethylpiperidin-3-amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S,6S)-1,6-dimethylpiperidin-3-amine

InChI

InChI=1S/C7H16N2/c1-6-3-4-7(8)5-9(6)2/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1

InChI Key

LTXJSFOJLSNNLC-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CC[C@@H](CN1C)N

Canonical SMILES

CC1CCC(CN1C)N

Origin of Product

United States

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